molecular formula C24H23FN2O2S B304034 N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304034
M. Wt: 422.5 g/mol
InChI Key: MIFNLLCQOWFREV-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the class of drugs known as protease inhibitors, which are used to treat a variety of diseases including HIV, hepatitis C, and cancer.

Mechanism of Action

The mechanism of action of N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the inhibition of protease enzymes. Proteases are enzymes that are involved in the cleavage of proteins, and they play a critical role in the replication of viruses and the growth of cancer cells. By inhibiting protease enzymes, N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can prevent the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several biochemical and physiological effects. This compound has been shown to inhibit the replication of viruses and the growth of cancer cells in vitro. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its potent antiviral and anticancer activity. This makes it a valuable tool for studying the replication of viruses and the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One direction is to further study the mechanism of action of this compound and its effects on different types of viruses and cancer cells. Another direction is to develop more efficient synthesis methods for this compound to make it more readily available for further research. Finally, future research could focus on the development of this compound as a therapeutic agent for the treatment of viral infections and cancer.

Synthesis Methods

The synthesis of N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The second step involves the reaction of 2-thiophenyl chloride with 2-fluoroethylamine to form 2-fluoroethyl 2-thiophenylcarbamate. The third step involves the reaction of 2-fluoroethyl 2-thiophenylcarbamate with 3,4-dimethylbenzoyl chloride to form N-[1-(2-fluoroethyl)-2-thiophenylcarbamoyl]-3,4-dimethylbenzamide. The final step involves the reaction of N-[1-(2-fluoroethyl)-2-thiophenylcarbamoyl]-3,4-dimethylbenzamide with 2-bromo-1-(2-thienyl)ethanone to form N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have potent antiviral activity against HIV, hepatitis C, and other viruses. In addition, this compound has been shown to have anticancer activity against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H23FN2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(2-fluorophenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23FN2O2S/c1-16-9-10-19(14-17(16)2)23(28)27-22(15-20-7-5-13-30-20)24(29)26-12-11-18-6-3-4-8-21(18)25/h3-10,13-15H,11-12H2,1-2H3,(H,26,29)(H,27,28)/b22-15-

InChI Key

MIFNLLCQOWFREV-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=CC=C3F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3F)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3F)C

Origin of Product

United States

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